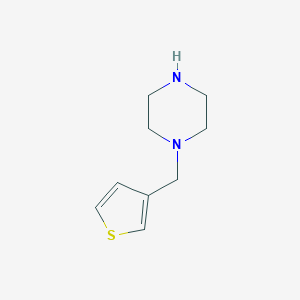

1-(Thiophen-3-ylmethyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(thiophen-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEFDTKYYGMWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393016 | |

| Record name | 1-(thiophen-3-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130288-91-4 | |

| Record name | 1-(thiophen-3-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Thiophen 3 Ylmethyl Piperazine

Established Synthetic Pathways and Reaction Mechanisms

The construction of 1-(Thiophen-3-ylmethyl)piperazine fundamentally involves the formation of a carbon-nitrogen bond between the methylene (B1212753) group attached to the thiophene (B33073) ring and one of the nitrogen atoms of the piperazine (B1678402) ring. The most common strategies to achieve this are nucleophilic substitution and reductive amination.

A straightforward and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between a 3-(halomethyl)thiophene and piperazine. In this reaction, the piperazine acts as a nucleophile, attacking the electrophilic carbon of the methylene group and displacing the halide.

The reaction mechanism is a typical SN2 (bimolecular nucleophilic substitution) process. The nucleophilic nitrogen atom of the piperazine attacks the carbon atom bearing the halogen, leading to the formation of a transition state where the C-N bond is forming and the C-X (where X is a halogen) bond is breaking. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

The choice of the halogenated thiophene precursor is crucial. 3-(Bromomethyl)thiophene and 3-(chloromethyl)thiophene (B1314076) are common starting materials. Bromomethyl derivatives are generally more reactive than chloromethyl derivatives, which can lead to shorter reaction times or milder reaction conditions. The reaction is usually performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 mechanism.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 3-(Bromomethyl)thiophene | Piperazine, K₂CO₃ | Acetonitrile | 80 | ~85-95 |

| 3-(Chloromethyl)thiophene | Piperazine, Na₂CO₃ | DMF | 100 | ~80-90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reductive amination offers an alternative route to this compound, starting from thiophene-3-carboxaldehyde and piperazine. nih.govreddit.com This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine of piperazine. The iminium ion is then reduced in situ to the desired tertiary amine. nih.govreddit.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over aldehydes. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used. taylorfrancis.comresearchgate.netmdpi.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. nih.gov

The mechanism begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of thiophene-3-carboxaldehyde, followed by dehydration to form the iminium ion. The hydride from the reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final product.

| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Thiophene-3-carboxaldehyde | Piperazine | NaBH(OAc)₃ | Dichloromethane | 25 | ~80-90 |

| Thiophene-3-carboxaldehyde | Piperazine | H₂/Pd-C | Methanol | 25 | ~75-85 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Catalytic methods, particularly those involving transition metals, can also be utilized for the synthesis of this compound and its analogs. acs.orgethz.chresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.gov While typically used for aryl-amine coupling, modifications of this methodology can be applied to the coupling of benzylic-type halides with amines.

In a potential catalytic approach, a palladium catalyst, in conjunction with a suitable ligand and a base, could facilitate the coupling of 3-(halomethyl)thiophene with piperazine. The catalytic cycle would involve the oxidative addition of the palladium complex to the C-X bond of the thiophene precursor, followed by coordination of the piperazine, and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Copper-catalyzed reactions are also a possibility for the formation of the C-N bond. These reactions often require milder conditions than their palladium-catalyzed counterparts and can be more cost-effective.

| Thiophene Precursor | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-(Bromomethyl)thiophene | Piperazine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| 3-(Chloromethyl)thiophene | Piperazine | CuI | L-proline | K₂CO₃ | DMSO | 90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Innovations in Synthetic Route Development

Recent efforts in organic synthesis have focused on the development of more sustainable and efficient methods. These innovations are also being applied to the synthesis of piperazine derivatives, including this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.netrsc.org In the context of synthesizing this compound, this can be achieved through several approaches:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental footprint of the synthesis. researchgate.netresearchgate.net For instance, nucleophilic substitution reactions can sometimes be performed in aqueous or alcoholic media, especially with the use of phase-transfer catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. researchgate.netresearchgate.net This can also reduce energy consumption compared to conventional heating methods.

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that minimize the use of catalysts, especially those based on heavy metals, is a key aspect of green chemistry. researchgate.netresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve efficiency and reduce waste. researchgate.netresearchgate.net Reductive amination is a good example of an efficient one-pot procedure.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. mdpi.com This methodology can enable the formation of C-N bonds under mild conditions, often using organic dyes or earth-abundant metal complexes as catalysts. mdpi.com

For the potential application of this compound in various fields, the development of high-yield and scalable production methods is essential. nih.govrsc.org Key considerations for scaling up a synthesis include:

Process Optimization: Thorough optimization of reaction parameters such as temperature, concentration, stoichiometry of reactants, and catalyst loading is crucial to maximize yield and minimize the formation of byproducts.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for large-scale synthesis. mdpi.com These include better heat and mass transfer, improved safety, and the potential for automation and process control.

Crystallization and Purification: The development of efficient crystallization methods for the final product is important for obtaining high purity on a large scale. This can reduce the need for chromatographic purification, which is often not feasible for industrial production.

| Synthetic Approach | Key Features for Scalability | Potential Yield |

| Nucleophilic Substitution | Readily available starting materials, robust reaction. | High |

| Reductive Amination | One-pot procedure, mild conditions. | High |

| Flow Chemistry | Improved safety and control, potential for automation. | Very High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereoselective Synthesis Considerations for Related Piperazine Derivatives

The synthesis of piperazine derivatives with specific stereochemistry is a significant area of focus, particularly when carbon substituents are present on the piperazine ring. nih.govrsc.org A vast majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving a significant, unexplored chemical space for carbon-substituted analogs. nih.govrsc.org Developing efficient asymmetric syntheses for these carbon-substituted piperazines is essential for exploring this space. nih.govrsc.org

Several strategies have been developed to achieve stereocontrol in the synthesis of piperazine derivatives:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org This method has been applied to the synthesis of various biologically active compounds. nih.gov For instance, oxazolidinone auxiliaries, popularized by David Evans, can be used to direct alkylation and aldol (B89426) reactions, after which the auxiliary can be removed to yield the desired chiral product. Similarly, pseudoephedrine can serve as a powerful chiral auxiliary for the asymmetric alkylation of substrates to produce optically active carboxylic acids. The key advantage of this approach is the ability to recover and reuse the auxiliary. wikipedia.org

Asymmetric Lithiation: Direct functionalization of the piperazine ring can be achieved through asymmetric lithiation. O'Brien and coworkers developed a method using s-BuLi with a chiral ligand like (–)-sparteine or a (+)-sparteine surrogate. acs.orgmdpi.com This technique enables the synthesis of enantiopure α-substituted piperazines by functionalizing an intact N-Boc protected piperazine ring. acs.org The diastereoselectivity of this method is often high, though it can be influenced by the electrophile and the substituent on the distal nitrogen atom. acs.orgmdpi.com

Catalytic Asymmetric Synthesis: This approach involves using a chiral catalyst to favor the formation of one enantiomer over another. Palladium-catalyzed reactions, for example, have been employed for the asymmetric allylic alkylation of piperazin-2-ones, providing a route to enantioenriched tertiary piperazin-2-ones which are precursors to chiral piperazines. nih.gov Another strategy involves the asymmetric hydrogenation of pyrazines, activated by alkyl halides, to produce chiral piperazines. acs.org

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. rsc.orgrsc.org For example, enantiomerically pure 2-substituted piperazines can be obtained in a four-step sequence starting from α-amino acids. rsc.org Another approach involves the regioselective ring-opening of chiral aziridines, derived from natural amino acids, with amino acid methyl esters. rsc.org

Below is a table comparing different asymmetric synthesis strategies for piperazine derivatives:

Table 1: Comparison of Stereoselective Synthesis Strategies for Piperazine Derivatives| Strategy | Description | Key Features | Example Application |

|---|---|---|---|

| Chiral Auxiliary | A temporarily incorporated chiral group guides the stereochemical outcome of a reaction. wikipedia.org | High stereoselectivity; auxiliary is often recoverable. wikipedia.org | Asymmetric alkylation using pseudoephedrine to synthesize optically active carboxylic acids. |

| Asymmetric Lithiation | Direct, stereoselective functionalization of the piperazine ring using a chiral ligand. acs.orgmdpi.com | Access to α-functionalized piperazines; enantioselectivity can depend on the electrophile. acs.orgmdpi.com | Synthesis of an intermediate for the drug Indinavir. acs.orgmdpi.com |

| Catalytic Asymmetry | A chiral catalyst directs the formation of a specific stereoisomer. nih.gov | High efficiency (low catalyst loading); broad substrate scope. | Pd-catalyzed carboamination to construct cis-2,6-disubstituted N-aryl piperazines. rsc.org |

| Chiral Pool Synthesis | Utilizes readily available chiral molecules (e.g., amino acids) as starting materials. rsc.orgrsc.org | Access to complex chiral structures; predictable absolute stereochemistry. | Synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines from α-amino acids. rsc.org |

Process Optimization and Reaction Engineering for Industrial Scale-Up

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of various process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. The typical synthesis involves the N-alkylation of piperazine with a thiophene-3-ylmethyl halide or a related electrophile.

Key Optimization Parameters:

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time is critical. For the synthesis of N-alkyl-piperazines, reactions are often conducted at elevated temperatures (e.g., 180-230°C) and pressures (e.g., 160-240 bar) to achieve reasonable reaction rates and yields. google.com The choice of solvent is also crucial, with factors like reactant solubility, boiling point, and ease of removal influencing the decision.

Stoichiometry and Reagent Addition: While a 1:1 molar ratio of piperazine to the alkylating agent is theoretically required, industrial processes often use an excess of one reagent to drive the reaction to completion and minimize side products. For instance, using an excess of piperazine can help reduce the formation of the undesired 1,4-disubstituted product. A simplified one-pot synthesis method utilizes protonated piperazine to protect one nitrogen atom, thus avoiding the need for protecting groups and simplifying the process. nih.gov

Catalyst Selection and Use: While the direct alkylation may not require a catalyst, related industrial piperazine syntheses often employ heterogeneous catalysts. For example, the synthesis of N-alkyl-piperazines from diethanolamine (B148213) and ammonia (B1221849) can use a supported catalyst containing zirconium, copper, and nickel oxides. google.com Heterogeneous catalysts are preferred for large-scale operations as they are easily separated from the reaction mixture and can be reused, aligning with principles of green chemistry. nih.gov

Downstream Processing: Purification is a major cost driver in chemical manufacturing. The scale-up strategy must include an efficient and scalable purification method. This could involve distillation, crystallization, or chromatography. The choice depends on the physical properties of this compound and the impurity profile.

Transition from Batch to Continuous Flow Processing:

Modern pharmaceutical manufacturing is increasingly shifting from traditional batch processing to continuous flow chemistry. nih.gov This transition offers significant advantages for the synthesis of piperazine derivatives.

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the handling of hazardous materials. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and fewer side products. acs.org

Increased Productivity and Scalability: Scaling up in a flow system often involves running the process for a longer duration or using parallel reactor lines, rather than using larger, more expensive batch reactors. researchgate.net A flow synthesis of the drug vortioxetine, which involves piperazine ring formation, demonstrated that a reaction requiring 36 hours for incomplete conversion in a scaled-up batch process could be completed with high yield at 190°C with a 30-minute residence time in a flow system. researchgate.net

The table below outlines key considerations for scaling up the synthesis of this compound.

Table 2: Process Optimization and Scale-Up Considerations| Parameter | Batch Processing | Continuous Flow Processing | Rationale for Optimization |

|---|---|---|---|

| Thermal Control | Challenging for large volumes; potential for hot spots and runaway reactions. | Excellent heat transfer allows for precise temperature control and use of superheating. acs.org | Improved safety, reduced side-product formation, and potentially faster reaction rates. |

| Mixing | Can be inefficient in large tanks, leading to local concentration gradients. | Highly efficient and rapid mixing ensures homogeneity. | Increased reaction consistency, higher yields, and better process control. |

| Reagent Handling | Large quantities of reagents are charged at the beginning of the process. | Small quantities are continuously introduced into the reactor. nih.gov | Enhanced safety, especially when dealing with corrosive or toxic reagents like alkyl halides. |

| Scalability | Requires larger vessels and significant redevelopment for each scale increase. | Achieved by extending operation time or numbering-up (parallelization). researchgate.net | More flexible and cost-effective scale-up with less process re-validation. |

| Productivity | Limited by vessel size and downtime between batches. | High throughput due to continuous operation; can be automated for 24/7 production. | Increased output and efficiency, as seen in syntheses of drugs like cyclizine (B1669395) and cinnarizine. nih.gov |

Chemical Reactivity and Transformation Studies of 1 Thiophen 3 Ylmethyl Piperazine

Reactions at the Piperazine (B1678402) Nitrogen Atom: N-Alkylation and Acylation

The presence of a secondary amine in the piperazine ring makes the N-4 position the most reactive site for nucleophilic attack. This nitrogen readily undergoes N-alkylation and N-acylation reactions, which are fundamental for modifying the compound's structure and properties.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the secondary amine with an alkyl group. The process is typically achieved by reacting 1-(Thiophen-3-ylmethyl)piperazine with an alkyl halide (e.g., R-Cl, R-Br, R-I) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction's efficiency. Due to the presence of two nitrogen atoms with similar basicity, controlling the reaction to achieve mono-alkylation without significant formation of the di-alkylated by-product can be challenging. google.com Alternative methods, such as reductive amination with aldehydes or ketones, provide another route to N-alkylated derivatives. The widespread use of N-alkylation in the synthesis of piperazine-containing pharmaceuticals highlights its importance. mdpi.com For instance, the Finkelstein reaction or direct alkylation with chloro- or bromo-alkanes are common strategies. mdpi.com

N-Acylation: The secondary amine can also be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding amide. These reactions are typically rapid and high-yielding. For example, reaction with trimethylacetyl chloride in the presence of triethylamine (B128534) is an effective method for acylating piperazine derivatives. organic-chemistry.org This transformation is crucial for introducing carbonyl-containing functional groups, which can serve as precursors for further synthetic modifications or as key pharmacophoric elements.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | R-X (Alkyl Halide) | 1-(Thiophen-3-ylmethyl)-4-alkylpiperazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Reductive Amination | RCHO (Aldehyde) | 1-(Thiophen-3-ylmethyl)-4-alkylpiperazine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) |

| N-Acylation | RCOCl (Acyl Chloride) | 1-(Thiophen-3-ylmethyl)-4-acylpiperazine | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| N-Acylation | (RCO)₂O (Acid Anhydride) | 1-(Thiophen-3-ylmethyl)-4-acylpiperazine | Base (optional), Solvent (e.g., DCM, THF) |

Reactions at the Thiophene (B33073) Moiety: Electrophilic Aromatic Substitution and Functionalization

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. Compared to benzene, it is significantly more nucleophilic. pharmaguideline.com Electrophilic attack occurs preferentially at the C-2 (α-position) and C-5 (α'-position) due to the superior stabilization of the intermediate carbocation by the sulfur atom. Since the parent compound is substituted at the C-3 position, the primary sites for electrophilic attack are the C-2 and C-5 positions.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the thiophene ring, typically at the C-2 or C-5 position.

Nitration: Thiophene can be nitrated using milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), to avoid oxidative degradation of the ring. slideshare.net

Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), introduces an acyl group, preferentially at the α-positions.

Direct C-H Arylation: Modern catalytic methods allow for the direct coupling of C-H bonds on the thiophene ring with aryl halides. mdpi.com Palladium-catalyzed C-H activation has been studied extensively for functionalizing heteroaromatic compounds, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalization. mdpi.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-(piperazin-1-ylmethyl)thiophene and/or 5-Bromo-4-(piperazin-1-ylmethyl)thiophene |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-3-(piperazin-1-ylmethyl)thiophene and/or 5-Nitro-4-(piperazin-1-ylmethyl)thiophene |

| Acylation | Acetyl Chloride / AlCl₃ | 2-Acetyl-3-(piperazin-1-ylmethyl)thiophene and/or 5-Acetyl-4-(piperazin-1-ylmethyl)thiophene |

Reactivity of the Methylene (B1212753) Bridge: Oxidation and Reduction Pathways

Oxidation Pathways: Direct oxidation of the methylene bridge is challenging. However, oxidation of the adjacent piperazine nitrogen is a well-documented process. Oxidation of piperazine derivatives with reagents like mercury-EDTA can lead to the formation of piperazine-2,3-diones. nih.gov Kinetic studies on the oxidation of piperazines by various agents have shown that the reaction often involves the nitrogen atoms, potentially leading to N-oxides. researchgate.netscirp.org Under harsh oxidative conditions, cleavage of the C-N bond between the methylene group and the piperazine nitrogen could occur.

Exploration of this compound as a Ligand or Catalyst in Organic Transformations

The molecular structure of this compound, featuring multiple heteroatoms (two nitrogens, one sulfur), makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis.

Piperazine derivatives are known to form stable complexes with various metal ions. biointerfaceresearch.com These metal complexes can exhibit catalytic activity. For example, copper (II) and iron (III) complexes of piperazine-containing Mannich bases have been studied for their catecholase activity, demonstrating a role in oxidation catalysis. researchgate.net

Complexes formed from this compound and transition metals like palladium, nickel, or copper could potentially serve as catalysts for cross-coupling reactions. Such reactions are fundamental for C-C and C-heteroatom bond formation. rsc.org The ligand's structure can influence the catalyst's activity, selectivity, and stability.

This compound possesses three potential donor sites for metal coordination: the N-1 and N-4 atoms of the piperazine ring and the sulfur atom of the thiophene ring.

N,N'-Bidentate Coordination: The two nitrogen atoms of the piperazine ring can coordinate to a single metal center to form a stable six-membered chelate ring. This is a common coordination mode for piperazine-based ligands. biointerfaceresearch.com

N,S-Bidentate Coordination: One of the piperazine nitrogens and the thiophene sulfur could potentially coordinate to a metal center. The involvement of thiophene sulfur in coordination has been observed in other ligand systems.

Bridging Ligand: The molecule could act as a bridging ligand, linking two or more metal centers, with one nitrogen coordinating to one metal and the other nitrogen (or the sulfur atom) coordinating to a second metal.

The versatile coordination possibilities allow for the design of a wide range of metal complexes with potentially unique structural, electronic, and catalytic properties. biointerfaceresearch.com

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | N-4 | The secondary amine nitrogen coordinates to a metal center. |

| Bidentate Chelate | N-1 and N-4 | Both piperazine nitrogens coordinate to the same metal center, forming a chelate ring. |

| Bidentate Chelate | N-4 and S | The secondary amine and the thiophene sulfur coordinate to the same metal center. |

| Bridging | N-1 and N-4 | The two piperazine nitrogens coordinate to two different metal centers. |

Design, Synthesis, and Characterization of 1 Thiophen 3 Ylmethyl Piperazine Derivatives and Analogues

Systematic Structural Modification Strategies Based on the Thiophene (B33073) Ring

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers several avenues for structural modification to modulate the properties of the parent molecule. uou.ac.inmsu.edu Strategies often focus on introducing substituents at various positions on the ring to influence factors such as metabolic stability and biological activity.

One key consideration is the metabolic susceptibility of the thiophene ring. The alpha-positions (adjacent to the sulfur atom) are often prone to oxidation by metabolic enzymes. Therefore, a common strategy involves the introduction of substituents at these positions to block metabolism and potentially enhance the pharmacokinetic profile of the molecule. acs.org For instance, the incorporation of small alkyl groups like methyl or halogen atoms such as chlorine or fluorine can sterically hinder enzymatic attack.

Furthermore, the electronic properties of the thiophene ring can be fine-tuned by the addition of electron-withdrawing or electron-donating groups. For example, acylation or sulfonation reactions can introduce carbonyl or sulfonyl functionalities, altering the electron density of the ring and its potential interactions with biological targets. The position of substitution is also critical; for example, in related series of thiophene-containing compounds, 2,5-disubstituted derivatives have shown different activity profiles compared to their 3-substituted counterparts, highlighting the importance of isomeric purity in the design of new analogues.

Systematic Structural Modification Strategies Based on the Piperazine (B1678402) Ring

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a highly versatile scaffold in medicinal chemistry due to its ability to be readily functionalized. mdpi.com In the case of 1-(thiophen-3-ylmethyl)piperazine, the secondary amine at the N4 position provides a convenient handle for a wide array of chemical modifications.

N-acylation, the reaction of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents), leads to the formation of amide bonds. This strategy is widely employed to introduce a variety of substituents, including aromatic, heteroaromatic, or aliphatic acyl groups. The resulting amides often exhibit different biological activities and physicochemical properties compared to their N-alkylated counterparts. For instance, the synthesis of N-arylpiperazine derivatives through methods like the Buchwald-Hartwig amination allows for the introduction of various substituted phenyl rings. mdpi.com

Incorporation of the this compound Core into Polycyclic and Heterocyclic Systems

To explore a wider chemical space and generate molecules with increased complexity and potentially novel properties, the this compound core can be incorporated into larger polycyclic and heterocyclic systems. nih.govresearchgate.net This can be achieved by designing synthetic routes where the core scaffold acts as a building block for the construction of more elaborate molecular architectures.

One approach involves the use of the reactive N4-piperazine nitrogen to initiate cyclization reactions. For example, by reacting the piperazine with bifunctional reagents, it is possible to construct additional rings fused to or spiro-fused with the piperazine moiety. nih.gov Another strategy involves the functionalization of the thiophene ring with groups that can participate in cyclization reactions.

Furthermore, the this compound unit can be tethered to other heterocyclic systems, creating hybrid molecules. For instance, the piperazine nitrogen can be linked to other heterocycles such as pyrimidines, triazoles, or oxadiazoles, often via an alkyl or acyl linker. researchgate.netscispace.com These hybrid structures can exhibit combined or synergistic properties derived from each of the constituent rings. The synthesis of such complex molecules often requires multi-step synthetic sequences, carefully planned to ensure the desired regiochemistry and stereochemistry.

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Derivatives

The unambiguous characterization of newly synthesized derivatives is crucial to confirm their chemical identity and purity. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the structure of organic molecules. mdpi.com 1H NMR provides information about the number and chemical environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. mdpi.comtandfonline.com For this compound derivatives, characteristic signals for the thiophene, piperazine, and any introduced substituents can be identified and assigned. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. mdpi.comtandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comtandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. mdpi.com For example, the presence of a carbonyl group in an acylated piperazine derivative would give rise to a characteristic strong absorption band in the IR spectrum.

By employing these techniques in a complementary fashion, chemists can confidently establish the structure and purity of novel this compound derivatives, paving the way for the investigation of their unique properties and potential applications.

Spectroscopic and Advanced Structural Elucidation of 1 Thiophen 3 Ylmethyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Chemical Shifts and Coupling Constants

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds in solution. For derivatives of 1-(Thiophen-3-ylmethyl)piperazine, both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this derivative, the protons of the piperazine (B1678402) ring typically appear as a set of multiplets in the aliphatic region. For the aforementioned derivative, the eight piperazine protons resonate as a singlet at 3.10 ppm in CDCl₃, suggesting a rapid conformational averaging on the NMR timescale. nih.gov The methylene (B1212753) bridge protons (-CH₂-) connecting the piperazine and the thiophene (B33073) moiety are expected to appear as a singlet. In the analyzed derivative, the methylene protons are observed as a singlet at 5.15 ppm. nih.gov The protons of the thiophene ring exhibit characteristic shifts in the aromatic region, with their exact positions and coupling patterns depending on the substitution. For the 2-substituted thiophene ring in the derivative, the protons appear as a multiplet between 7.18 and 7.75 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the piperazine ring in the derivative, the carbon atoms typically resonate in the range of 40-60 ppm. In the case of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the piperazine carbons are observed at 50.43 and 50.64 ppm. nih.gov The methylene bridge carbon is found further downfield, at 70.44 ppm. nih.gov The carbon atoms of the thiophene ring are observed in the aromatic region, typically between 120 and 145 ppm, with the carbon attached to the sulfur atom appearing at a different shift compared to the others. nih.gov

Interactive Data Table: NMR Chemical Shifts for a 1-(Thiophen-ylmethyl)piperazine Derivative nih.gov

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine-H | 3.10 (s, 8H) | 50.43, 50.64 |

| Methylene-H (-CH₂-) | 5.15 (s, 2H) | 70.44 |

| Thiophene-H | 7.18-7.75 (m, 3H) | 123.68, 128.32, 130.74, 130.95 |

| Aromatic-C (Thiophene) | - | 123.68, 128.32, 130.74, 130.95 |

Note: Data is for 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione in CDCl₃.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, techniques such as High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) are particularly useful.

While specific experimental mass spectral data for the parent compound is not provided in the search results, the predicted monoisotopic mass for a related derivative, 1-{[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine, is 265.07074 Da. uni.lu HRMS analysis of another derivative, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed an experimental [M+H]⁺ ion at m/z 570.07309, which is in close agreement with the theoretical mass of 570.07300, confirming its elemental composition. mdpi.com

The fragmentation of piperazine-containing compounds often involves the cleavage of the bonds adjacent to the nitrogen atoms. A common fragmentation pathway is the cleavage of the C-N bond of the piperazine ring, leading to the formation of characteristic fragment ions. The thiophen-3-ylmethyl group is also susceptible to fragmentation, which can lead to the formation of a tropylium-like ion if rearrangement occurs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of a this compound derivative is expected to show characteristic absorption bands. The C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the piperazine ring and the methylene bridge are expected in the 2950-2800 cm⁻¹ range. The C=C stretching vibrations of the thiophene ring usually give rise to bands around 1500-1400 cm⁻¹. The C-N stretching of the piperazine ring can be observed in the 1250-1020 cm⁻¹ region. For a derivative containing an amide group, a strong C=O stretching band would be expected around 1650 cm⁻¹. In the IR spectrum of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic C-H stretching bands were observed at 2883 and 2831 cm⁻¹, and aromatic C-H stretching at 3040 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it a complementary technique to FT-IR. For thiophene-containing compounds, the most intense Raman bands are often associated with the symmetric C=C stretching of the thiophene ring.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Expected FT-IR Range (cm⁻¹) | Observed FT-IR in a Derivative (cm⁻¹) mdpi.com |

| Aromatic C-H Stretch (Thiophene) | 3100-3000 | 3040 |

| Aliphatic C-H Stretch (Piperazine, -CH₂-) | 2950-2800 | 2883, 2831 |

| Thiophene Ring C=C Stretch | 1500-1400 | - |

| C-N Stretch (Piperazine) | 1250-1020 | - |

Note: Observed data is for 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not described in the available results, the structure of a complex derivative, 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been determined. nih.gov In this structure, the piperazine ring adopts a chair conformation, which is the most stable conformation for this six-membered ring. nih.gov The thiophene ring is nearly planar with the adjacent oxadiazole ring, with a small dihedral angle of 4.35 (9)°. nih.gov The crystal packing is stabilized by weak C—H⋯S hydrogen bonds and C—H⋯π interactions, which link the molecules into layers. nih.gov These layers are further connected by weak C—H⋯O hydrogen bonds and slipped parallel π–π interactions. nih.gov A notable feature is the rotational disorder of the thiophene ring by approximately 180° about the C—C bond connecting it to the rest of the molecule. nih.gov

Conformational Analysis and Stereochemical Insights from Experimental Data

The combination of NMR, vibrational spectroscopy, and X-ray crystallography provides a detailed understanding of the conformational preferences and stereochemistry of this compound and its derivatives.

The piperazine ring is known to exist predominantly in a chair conformation to minimize steric strain. NMR studies on piperazine derivatives often show broad signals at room temperature, indicating that the ring is undergoing rapid chair-to-chair interconversion. researchgate.net The energy barrier for this process can be determined by variable-temperature NMR experiments.

The linkage between the thiophene and piperazine moieties through a methylene bridge introduces additional conformational flexibility. The rotation around the C-C and C-N single bonds allows the molecule to adopt various spatial arrangements. The solid-state structure of the analyzed derivative suggests a V-shape for the molecule, with specific dihedral angles between the different ring systems. nih.gov In solution, it is likely that a dynamic equilibrium of different conformers exists, and the observed NMR spectra represent an average of these conformations. The presence of a single set of signals for the piperazine protons in the ¹H NMR of the derivative at room temperature supports this notion of rapid conformational exchange. nih.gov

Theoretical Chemistry and Computational Modeling of 1 Thiophen 3 Ylmethyl Piperazine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For derivatives similar to 1-(Thiophen-3-ylmethyl)piperazine, such as 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) (PT), DFT methods like B3LYP with a cc-pVDZ basis set have been employed to optimize molecular geometry and analyze electronic characteristics. researchgate.net

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. dergipark.org.trjddtonline.info A smaller energy gap suggests higher reactivity. dergipark.org.tr For the related PT compound, the HOMO-LUMO gap was calculated to be moderate, indicating reasonable chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital output of quantum calculations. They illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. jddtonline.info In aryl sulfonyl piperazine (B1678402) derivatives, negative potentials are typically localized on electronegative atoms like oxygen and nitrogen, while positive potentials are found on hydrogen atoms. jddtonline.info These sites are crucial for understanding intermolecular interactions, including hydrogen bonding. jksus.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.tr Such parameters are instrumental in predicting how the molecule will interact with other chemical species.

| Parameter | Description | Typical Method of Calculation | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-311G) | Indicates electron-donating ability. dergipark.org.tr |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-311G) | Indicates electron-accepting ability. dergipark.org.tr |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. jddtonline.info |

| Dipole Moment (µ) | Measure of the net molecular polarity | DFT | Influences solubility and intermolecular forces. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | DFT | Identifies sites for electrophilic and nucleophilic attack. jddtonline.info |

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 15.27 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 1.1533 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For a flexible molecule like this compound, which contains rotatable bonds and a non-rigid piperazine ring, MD simulations are essential for exploring its conformational landscape. nih.govacs.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape over time. acs.org

MD simulations on related piperazine-containing compounds have been used to evaluate binding stability in complex with proteins, demonstrating that stable interactions are often a prerequisite for biological activity. nih.govacs.org The simulations can recreate complex processes, such as the opening and closing of enzyme domains upon ligand binding. acs.org

Solvation effects are critical to a molecule's behavior in a biological environment. MD simulations explicitly model these effects by immersing the molecule in a box of solvent molecules, typically water. researchgate.netuib.no Studies on aqueous piperazine solutions have used MD to gain insight into molecular distribution and hydrogen bonding networks. uib.no These simulations show that protonated piperazine and its derivatives form a considerable number of hydrogen bonds with surrounding water, which significantly influences their distribution and solubility. uib.no The force fields used in these simulations, such as Amber or OPLS-AA, are parameterized to accurately represent intra- and intermolecular forces. researchgate.netacs.org When parameters for a specific fragment are missing, they can be derived from higher-level quantum mechanics (QM) calculations to ensure accuracy. researchgate.net

| Parameter | Description | Example |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | Amber ff14SB, OPLS-AA. researchgate.netacs.org |

| Solvent Model | A model for the solvent molecules. | TIP3P water model. acs.org |

| Ensemble | The statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature). acs.org |

| Boundary Conditions | Conditions to simulate an infinite system from a small box. | Periodic Boundary Conditions (PBC). acs.org |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs). acs.org |

Ligand-Receptor Interaction Modeling: Theoretical Frameworks for Binding Affinity and Selectivity Prediction

Understanding how a ligand like this compound might interact with a biological receptor is a primary goal of computational chemistry in drug discovery. The theoretical framework for this involves several key steps, starting with molecular docking.

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor's binding site. mdpi.com The process begins with preparing the 3D structures of both the ligand and the receptor. A grid box is then defined around the active site of the receptor. acs.org Docking algorithms systematically sample different conformations of the ligand within this grid, and a scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. dergipark.org.tr

Following docking, more rigorous methods can be applied to refine the prediction of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing methods. dergipark.org.trmdpi.com These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. mdpi.com The binding free energy (ΔGbind) is calculated by subtracting the free energies of the unbound protein and ligand from the free energy of the protein-ligand complex. mdpi.com These calculations have been successfully applied to phenyl-piperazine scaffolds to demonstrate that more potent compounds generally have lower (more favorable) calculated binding free energies. nih.gov

Prediction of Reaction Pathways, Transition States, and Reaction Kinetics

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. The prediction of reaction pathways for the synthesis or degradation of this compound can be achieved by mapping the potential energy surface (PES) of the reacting system using quantum mechanics.

This process involves identifying all relevant stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. By calculating the structure and energy of the TS, the activation energy (Ea) for the reaction can be determined. This value is crucial for predicting the reaction rate using transition state theory.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation through Molecular Descriptors

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models formalize this by creating a mathematical relationship between a set of molecular descriptors and the observed activity. dergipark.org.trresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, topological polar surface area). researchgate.net

3D Descriptors: Based on the 3D conformation (e.g., solvent-accessible surface area).

Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Applications of 1 Thiophen 3 Ylmethyl Piperazine in Advanced Materials Science Research

Incorporation into Polymer Chemistry and Functional Materials Development

The bifunctional nature of 1-(Thiophen-3-ylmethyl)piperazine, possessing a secondary amine within the piperazine (B1678402) ring and a thiophene (B33073) group, makes it a compelling building block for the synthesis of functional polymers. The piperazine nitrogen can readily participate in various polymerization reactions, including polycondensation and polyaddition. For instance, it can react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and polyepoxides, respectively.

The incorporation of the thiophene moiety into the polymer backbone is of particular interest. Thiophene-containing polymers are well-known for their conductive and electroactive properties. By integrating this compound, it is possible to create polymers that combine the inherent properties of the polymer matrix with the electronic characteristics of the thiophene unit. This could lead to the development of novel conductive polymers with enhanced processability and solubility, due to the presence of the piperazine group. Furthermore, the thiophene ring can be subjected to oxidative polymerization to create polythiophene-grafted or crosslinked materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Resulting Polymer Class | Potential Properties |

| Polycondensation | Diacyl Chloride | Polyamide | High thermal stability, mechanical strength |

| Polyaddition | Diisocyanate | Polyurea | Elasticity, abrasion resistance |

| Polyaddition | Diepoxide | Polyepoxy | Adhesion, chemical resistance |

| Oxidative Polymerization | (Self-polymerization) | Polythiophene derivative | Electrical conductivity, electrochromism |

Investigation in Supramolecular Chemistry and Self-Assembly Processes

The piperazine and thiophene components of this compound offer multiple sites for non-covalent interactions, making it a promising candidate for supramolecular chemistry and the study of self-assembly processes. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The thiophene ring can participate in π-π stacking interactions.

These directional interactions can be exploited to construct well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. The self-assembly process can be influenced by factors such as solvent polarity, temperature, and the presence of co-forming molecules that can interact with the piperazine or thiophene moieties. The resulting supramolecular structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials that respond to external stimuli.

Exploration in Sensor Technologies and Chemo-sensing Materials

The electron-rich nature of the thiophene ring and the basicity of the piperazine nitrogen atoms suggest the potential of this compound in the design of chemical sensors. The interaction of the molecule with specific analytes can lead to a measurable change in its optical or electronic properties.

For instance, the lone pair of electrons on the piperazine nitrogens can coordinate with metal ions. This coordination event can perturb the electronic structure of the thiophene ring, leading to a change in its fluorescence or absorption spectrum. This principle could be utilized to develop selective and sensitive chemosensors for the detection of various metal ions. Similarly, the interaction of acidic or basic vapors with the piperazine moiety could alter the conductivity of a material incorporating this compound, forming the basis of a gas sensor.

Table 2: Potential Sensing Mechanisms for this compound-based Sensors

| Analyte | Sensing Mechanism | Potential Signal Output |

| Metal Ions | Coordination with piperazine nitrogens | Change in fluorescence or color |

| Acidic/Basic Vapors | Protonation/deprotonation of piperazine | Change in electrical conductivity |

| Organic Molecules | Host-guest interactions | Shift in absorption spectrum |

Role in Advanced Coating, Surface Chemistry, and Nanomaterials

The reactivity of the piperazine group in this compound makes it a suitable candidate for surface modification and the development of advanced coatings. The secondary amine can react with surface functionalities, such as isocyanates or epoxides, to covalently attach the molecule to a substrate. This can be used to alter the surface properties of materials, for example, to improve adhesion, impart anti-corrosion properties, or introduce specific functionalities.

In the realm of nanomaterials, this compound can be used as a capping agent or a functionalizing ligand for nanoparticles. The piperazine moiety can bind to the surface of metal or metal oxide nanoparticles, preventing their agglomeration and providing a handle for further functionalization. The presence of the thiophene group on the surface of these nanoparticles could imbue them with interesting electronic or optical properties, opening up possibilities for their use in catalysis, electronics, and biomedical applications.

Exploration of 1 Thiophen 3 Ylmethyl Piperazine in Medicinal Chemistry Research: Focus on Structural Scaffolding and Molecular Recognition Principles

Analysis of the Piperazine (B1678402) Ring as a Privileged Scaffold in Contemporary Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design, widely recognized as a "privileged scaffold." chiralen.comvulcanchem.comresearchgate.net This designation stems from its frequent appearance in a multitude of biologically active compounds across various therapeutic areas. researchgate.net Its utility is rooted in a combination of favorable physicochemical properties and synthetic accessibility.

The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for the introduction of diverse chemical functionalities. This enables the creation of large and varied chemical libraries for high-throughput screening. Furthermore, the piperazine moiety can significantly influence a compound's pharmacokinetic profile, often improving aqueous solubility and bioavailability, crucial attributes for drug efficacy. chiralen.comresearchgate.net The basic nature of the piperazine nitrogens allows for the formation of salts, which can enhance the compound's stability and formulation properties. From a pharmacodynamic perspective, the piperazine scaffold can act as a versatile linker between different pharmacophoric elements or can itself engage in crucial interactions with biological targets through hydrogen bonding and ionic interactions. chiralen.com

Investigation of the Thiophene (B33073) Moiety as a Bioisostere and Pharmacophore in Active Analogues

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key component of 1-(Thiophen-3-ylmethyl)piperazine that holds considerable sway in medicinal chemistry. It is often employed as a bioisostere for the phenyl ring, offering a similar size and shape while introducing distinct electronic properties. vulcanchem.comchemscene.com This substitution can lead to improved potency, altered selectivity, and a more favorable metabolic profile. chemscene.com

Beyond its role as a bioisostere, the thiophene moiety can actively participate in molecular recognition as a pharmacophore. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with biological targets. vulcanchem.com The aromatic nature of the ring also allows for π-π stacking interactions. The thiophene scaffold is present in numerous approved drugs, highlighting its importance in establishing effective drug-receptor interactions. vulcanchem.com In the context of this compound analogues, the thiophene group has been shown to be crucial for activity in various biological assays. researchgate.netchemscene.com

Mechanistic Investigations of Molecular Interactions with Biological Targets (Theoretical Frameworks and Binding Hypotheses)

While specific mechanistic studies on this compound are not extensively documented, a theoretical framework for its interaction with biological targets can be constructed based on the known properties of its constituent moieties and computational studies of its derivatives.

Computational and Biophysical Ligand Binding Site Analysis

Molecular docking and computational modeling are invaluable tools for predicting the binding modes of ligands within the active sites of proteins. For derivatives of this compound, these studies have revealed key interactions that likely extend to the parent compound. nih.gov

It is hypothesized that the piperazine ring can anchor the molecule within a binding pocket through hydrogen bonds formed between its nitrogen atoms and polar residues of the target protein. The thiophene moiety, in turn, can explore hydrophobic sub-pockets, forming van der Waals contacts and potentially π-π stacking interactions with aromatic amino acid residues. The flexible methylene (B1212753) linker connecting the two rings allows for conformational adaptability, enabling the molecule to adopt an optimal orientation for binding.

Table 1: Predicted Interaction Profile of this compound

| Moiety | Potential Interactions | Interacting Amino Acid Residues (Hypothetical) |

| Piperazine Ring | Hydrogen Bonding, Ionic Interactions | Aspartate, Glutamate, Serine, Threonine |

| Thiophene Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Methylene Linker | Conformational Flexibility | - |

Enzymatic Interaction Mechanisms and Inhibition Hypotheses

Based on studies of analogous compounds, it is plausible that this compound could act as an inhibitor of various enzymes. researchgate.nettandfonline.com The mechanism of inhibition would be highly dependent on the specific enzyme and the topology of its active site.

One hypothesis is that the compound could act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. The piperazine and thiophene moieties would occupy key recognition sites within the enzyme's catalytic domain. Another possibility is non-competitive inhibition, where the compound binds to an allosteric site, inducing a conformational change that inactivates the enzyme. The specific interactions driving these inhibitory mechanisms would be a combination of the hydrogen bonding, hydrophobic, and electrostatic forces previously discussed.

Structure-Activity Relationship (SAR) Studies for Analogues: Deconvoluting Structural Determinants of Molecular Interaction

Structure-activity relationship (SAR) studies of analogues of this compound have provided valuable insights into the structural features that govern their biological activity. researchgate.netacs.orgnih.gov By systematically modifying the core scaffold and observing the resulting changes in potency and selectivity, researchers can identify key pharmacophoric elements.

For instance, studies on derivatives have shown that substitution on the second nitrogen of the piperazine ring can dramatically influence activity. acs.org The nature, size, and electronic properties of the substituent can modulate binding affinity and selectivity for different biological targets. Similarly, modifications to the thiophene ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic and steric properties of the molecule, leading to enhanced interactions with the target. acs.org

Table 2: General SAR Trends for this compound Analogues

| Modification Site | Observation | Implication for Molecular Interaction |

| Piperazine N-4 Substitution | Introduction of bulky or aromatic groups can enhance potency. | Suggests the presence of a corresponding hydrophobic pocket in the target's binding site. |

| Thiophene Ring Substitution | Halogenation can increase activity. | May enhance binding through halogen bonding or by altering the electronic character of the ring. |

| Methylene Linker | Altering the length or rigidity can affect activity. | Highlights the importance of optimal positioning of the thiophene and piperazine moieties. |

Cheminformatics and Combinatorial Library Design Utilizing the this compound Core

The this compound scaffold is an ideal starting point for the design of combinatorial libraries. nih.govnih.govescholarship.orgrsc.org Its synthetic tractability allows for the rapid generation of a large number of diverse analogues. Cheminformatics tools can be employed to design these libraries in a rational manner, ensuring that the synthesized compounds cover a broad and relevant chemical space.

Virtual screening of these libraries against computational models of biological targets can help to prioritize compounds for synthesis and biological testing. acs.orgnih.gov By combining the principles of combinatorial chemistry and cheminformatics, researchers can efficiently explore the chemical space around the this compound core to identify novel hits and optimize lead compounds with improved therapeutic profiles. This approach accelerates the drug discovery process and increases the likelihood of identifying potent and selective drug candidates.

Future Research Directions and Translational Perspectives for 1 Thiophen 3 Ylmethyl Piperazine

Emerging Methodologies in Synthesis and Derivatization

The synthesis of piperazine (B1678402) and thiophene (B33073) derivatives has traditionally relied on established methods such as N-alkylation and reductive amination. mdpi.comnih.gov However, recent advancements in organic synthesis are providing more efficient and diverse pathways to access 1-(Thiophen-3-ylmethyl)piperazine and its derivatives. These emerging methodologies are crucial for building complex molecular architectures and expanding chemical libraries for screening.

Modern cross-coupling reactions have become central to the synthesis of related structures. For instance, palladium-catalyzed methods like the Buchwald-Hartwig amination are frequently employed to form the aryl-nitrogen bond between a thiophene precursor and the piperazine ring. mdpi.com Similarly, Suzuki couplings, which utilize boronic acids or esters, are effective for constructing carbon-carbon bonds, as demonstrated in the synthesis of complex thiophene derivatives where a phenylboronic acid pinacol (B44631) ester was coupled to a heterocyclic core. acs.org Another powerful tool is the copper-catalyzed Chan-Lam coupling, which has been successfully used to link boronic acids with N-H bonds, as seen in the synthesis of trisubstituted piperazine derivatives. acs.org

Beyond cross-coupling, other innovative strategies are being explored. The Mitsunobu reaction offers a reliable method for N-alkylation under mild conditions. acs.org A particularly novel approach involves the cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate piperazine derivatives, a method that opens up new synthetic possibilities from readily available starting materials. rsc.org The synthesis of bis(thieno[2,3-b]pyridines) has been achieved starting from 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), showcasing how the core piperazine structure can be used as a linker to create larger, more complex systems. acs.org

Derivatization of the core this compound structure is key to modulating its properties. The secondary amine of the piperazine ring is a prime site for modification, allowing for the introduction of various functional groups through reactions like amide bond formation or sulfonamide synthesis. acs.orggoogle.com This modularity allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to optimizing the compound for specific applications.

Table 9.1: Comparison of Synthetic Methodologies for Thiophene-Piperazine Scaffolds

| Methodology | Typical Reagents | Reaction Type | Application/Advantage |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base, aryl halide/triflate | C-N Cross-Coupling | Efficient formation of aryl-piperazine bond. |

| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | C-C Cross-Coupling | Versatile for adding substituents to the thiophene ring. acs.org |

| Chan-Lam Coupling | Copper catalyst, base, boronic acid | C-N Cross-Coupling | Forms aryl-piperazine bond under often milder conditions than Pd-catalysis. acs.org |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) or similar, triphenylphosphine (B44618) (PPh₃) | N-Alkylation | Mild conditions for alkylating the piperazine nitrogen. acs.org |

| DABCO Ring Opening | Alkyl halides, activated alkynes, Cs₂CO₃ | C-N Bond Cleavage/Formation | Novel route to piperazine derivatives from a common starting material. rsc.org |

| Amide Condensation | Coupling agents (e.g., HATU, EDC), amine, carboxylic acid | Acylation | Common method for derivatizing the piperazine nitrogen. acs.org |

Advanced Computational and Artificial Intelligence-Driven Research in Chemical Space Exploration

The exploration of the vast chemical space surrounding this compound can be significantly accelerated and refined through the use of advanced computational chemistry and artificial intelligence (AI). These in silico techniques allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby guiding synthetic efforts toward the most promising candidates.

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a biological target. nih.govnih.gov For derivatives of the thiophene-piperazine scaffold, docking studies have been instrumental in identifying crucial interactions with target proteins, such as specific hydrogen bonds or hydrophobic interactions, which are essential for biological activity. nih.govrsc.org Building on this, molecular dynamics (MD) simulations can provide a more dynamic picture, revealing the stability of the ligand-protein complex and identifying key amino acid residues involved in the interaction over time. nih.gov

Density Functional Theory (DFT) is another powerful tool used to understand the electronic properties of molecules. rsc.org By calculating properties like the distribution of electron density and the energies of molecular orbitals, DFT can help rationalize the reactivity and stability of different derivatives, guiding the design of compounds with desired electronic characteristics for applications in materials science or catalysis. rsc.org

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. Software tools like ADMETLAB 2.0 can be used to computationally forecast the pharmacokinetic profile of novel derivatives, helping to prioritize compounds with better drug-like properties early in the design process. acs.org

The integration of Artificial Intelligence (AI) and machine learning represents the next frontier. AI models can be trained on existing chemical and biological data to predict the properties of virtual compounds, screen vast virtual libraries far more rapidly than physical screening, and even propose novel molecular structures with optimized characteristics. By analyzing the structure-activity relationships from existing thiophene-piperazine derivatives, AI can identify new patterns and design principles to guide the exploration of the chemical space around this compound.

Table 9.2: Computational Tools in the Study of Thiophene-Piperazine Derivatives

| Computational Tool | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a molecule to a protein target. | Used to study the interaction of phenylpiperazine derivatives with DNA and Topoisomerase II. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Employed to understand the binding of piperazine-based ligands to the sigma 1 receptor. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand properties and reactivity. | Used to analyze the electronic properties of pyrazolyl–thiazole derivatives of thiophene. rsc.org |

| ADME Prediction Software | Forecasts pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | Used to predict the pharmacokinetic properties of piperazine-based protease inhibitors. acs.org |

| Artificial Intelligence (AI)/Machine Learning | Screens virtual libraries, predicts properties, and proposes novel structures. | Applied in drug discovery to identify promising N-arylpiperazine compounds. mdpi.com |

Interdisciplinary Applications and Synergistic Research Avenues in Chemistry and Materials Science

While the thiophene-piperazine scaffold is heavily researched in medicinal chemistry, its unique structural and electronic features open up promising avenues in other scientific disciplines, particularly materials science and catalysis. Synergistic research that bridges these fields could unlock novel applications for this compound and its derivatives.

In materials science, thiophene is a cornerstone of organic electronics, forming the backbone of many conductive polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The incorporation of the this compound moiety into such materials could serve several purposes. The piperazine group can improve the solubility and processability of otherwise intractable polymers, and its basic nitrogen atoms could be used to tune the electronic energy levels of the material or to act as specific binding sites for dopants or other molecules.

Another exciting frontier is the development of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The piperazine unit, with its two nitrogen atoms, is an excellent candidate for a ditopic linker in MOF synthesis. researchgate.net By using a derivative of this compound as the organic linker, it may be possible to create novel MOFs where the thiophene unit imparts specific electronic, photophysical, or catalytic properties to the framework. Such materials could have applications in gas storage, separation, or heterogeneous catalysis.

The piperazine moiety itself is also known to be a component of effective catalysts and ligands for transition metal complexes. researchgate.netmdpi.com Derivatives of this compound could be designed as ligands for catalytic processes, where the thiophene ring could influence the electronic environment of the metal center or participate directly in the catalytic cycle.

Beyond materials, the scaffold has shown potential in agrochemistry. Thiophene-containing compounds are known to have potent fungicidal activity, and several commercial fungicides are based on this heterocycle. mdpi.comresearchgate.net This suggests that derivatives of this compound could be explored for the development of new agricultural agents.

Table 9.3: Potential Interdisciplinary Applications of this compound Derivatives

| Field | Potential Application | Role of the Scaffold |

|---|---|---|

| Medicinal Chemistry | Therapeutic agents (e.g., anticancer, antiviral, antimicrobial). ontosight.ainih.gov | The thiophene-piperazine combination acts as a privileged scaffold for interacting with biological targets. mdpi.com |

| Materials Science (Polymers) | Components for organic electronic devices (OLEDs, OPVs). | Thiophene provides electronic functionality; piperazine enhances solubility and tunes electronic properties. |

| Materials Science (MOFs) | Organic linkers for creating porous, functional materials. | Piperazine acts as a ditopic nitrogen-based linker; thiophene functionalizes the pores. researchgate.net |

| Catalysis | Ligands for transition metal catalysts. | The nitrogen atoms of piperazine coordinate to the metal center, while the thiophene ring modulates electronic properties. researchgate.netmdpi.com |

| Agrochemicals | Development of novel fungicides. | The thiophene moiety is a known pharmacophore for antifungal activity. mdpi.com |

Challenges and Opportunities in Harnessing the Compound's Academic Utility and Potential Innovation Pathways

Despite the significant potential of this compound, several challenges must be addressed to fully harness its academic utility and translate its promise into tangible innovations. Overcoming these hurdles will open up new opportunities for discovery and application.

Challenges:

One of the primary challenges lies in synthesis. While many methods exist, achieving high yields and regioselectivity for complex derivatives can be difficult. Some synthetic protocols may not be successful, requiring the development of alternative, multi-step routes, which can be time-consuming and costly. acs.org